molecular formula C16H14N3NiO3- B2473107 [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel CAS No. 264921-97-3

[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel

Cat. No.: B2473107
CAS No.: 264921-97-3
M. Wt: 354.99 g/mol
InChI Key: FWLGSJHKMDCFKF-UHFFFAOYSA-M
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Description

[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel is a coordination compound featuring nickel as the central metal ion This compound is notable for its complex structure, which includes a pyridylcarboxamido group and a glycinato ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel typically involves the reaction of nickel salts with ligands that contain both pyridyl and carboxamido groups. One common method involves the following steps:

    Ligand Preparation: The ligand, 2-(2-pyridylcarboxamido)phenyl, is synthesized through the reaction of 2-aminopyridine with 2-carboxybenzaldehyde under acidic conditions.

    Complex Formation: The prepared ligand is then reacted with a nickel salt, such as nickel(II) chloride, in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol.

    Purification: The resulting complex is purified through recrystallization from a suitable solvent, often yielding a light yellow to brown crystalline product.

Industrial Production Methods

While the industrial production of this compound is not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nickel center, which can change its oxidation state and alter its coordination environment.

    Reduction: Reduction reactions can also occur, potentially converting nickel(II) to nickel(I) or nickel(0) states.

    Substitution: Ligand substitution reactions are common, where the pyridylcarboxamido or glycinato ligands can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Various ligands such as phosphines, amines, or other chelating agents.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nickel(III) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions would result in new nickel complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel is studied for its catalytic properties. It can act as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Biology

The compound’s potential biological activity is of interest, particularly its interactions with biomolecules. It has been investigated for its ability to bind to DNA and proteins, which could have implications for drug design and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly those targeting metal-dependent enzymes or pathways.

Industry

In industry, this compound could be used in the development of new materials, such as metal-organic frameworks (MOFs) or coordination polymers, which have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism by which [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel exerts its effects involves its ability to coordinate with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst. The pyridylcarboxamido and glycinato ligands provide stability and specificity to the complex, allowing it to interact selectively with target molecules.

Comparison with Similar Compounds

Similar Compounds

    [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]copper: Similar structure but with copper as the central metal ion.

    [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]zinc: Zinc-based analogue with comparable coordination properties.

Uniqueness

[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel is unique due to the specific electronic and catalytic properties imparted by the nickel center. Compared to its copper and zinc analogues, the nickel complex often exhibits different reactivity and stability, making it suitable for distinct applications in catalysis and materials science.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.

Properties

CAS No.

264921-97-3

Molecular Formula

C16H14N3NiO3-

Molecular Weight

354.99 g/mol

IUPAC Name

[2-[N-(carboxymethyl)-C-methylcarbonimidoyl]phenyl]-(pyridine-2-carbonyl)azanide;nickel

InChI

InChI=1S/C16H15N3O3.Ni/c1-11(18-10-15(20)21)12-6-2-3-7-13(12)19-16(22)14-8-4-5-9-17-14;/h2-9H,10H2,1H3,(H2,18,19,20,21,22);/p-1

InChI Key

FWLGSJHKMDCFKF-UHFFFAOYSA-M

SMILES

CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni]

Canonical SMILES

CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni]

solubility

not available

Origin of Product

United States

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